Cas no 7319-55-3 (3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(18Z)- (9CI))
7319-55-3 structure
Product Name:3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(18Z)- (9CI)
CAS-Nr.:7319-55-3
MF:C44H86NO8P
MW:788.129315853119
CID:563564
PubChem ID:6449784
Update Time:2025-04-19
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(18Z)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(18Z)- (9CI)
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide
- 3-[(9Z)-9-Octadecenoyloxy]-2-(stearoyloxy)propyl 2-(trimethylammo nio)ethyl phosphate
- trimethyl-[2-[[2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxy-propoxy]-o xido-phosphoryl]oxyethyl]azanium
- 1-[CIS-9-OCTADECENOYL]-2-ACETYL-SN-GLYCEROL
- 1-O-9Z-OCTADECENOYL-2-O-ACETYL-SN-GLYCEROL
- 1-Oleolyl-2-stearoylglycerylphosphorcholin
- 1-oleoyl-2-acetyl-glycerol
- 1-Oleoyl-2-acetylglycerol
- 1-oleoyl-2-palmitoy
- 1-oleoyl-2-palmitoylglycerol
- 1-Oleoyl-2-palmitoyl-rac-glycerin
- 1-Oleoyl-2-stearoyl-rac-glycero-phosphocholin
- 1-Oleyl-2-acetylglycerol
- 1-o-Octadecenoyl-2-o-acetylglycerol
- 2-ACETYL-1-OLEOYL-SN-GLYCEROL
- OAG
- Oleoylacetylglycerol
- 7319-55-3
- 1-Oleoyl-2-stearoylphosphatidylcholine
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-, inner salt, 4-oxide, (Z)-
- [2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
-
- Inchi: 1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20-
- InChI-Schlüssel: NMJCSTNQFYPVOR-XDOYNYLZSA-N
- Lächelt: P(=O)([O-])(OCC(COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCCCCCCCCCCCC)=O)OCC[N+](C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 787.609105
- Monoisotopenmasse: 787.609105
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 54
- Anzahl drehbarer Bindungen: 43
- Komplexität: 930
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 111
- XLogP3: 14.7
Experimentelle Eigenschaften
- PSA: 121.00000
- LogP: 13.01840
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(18Z)- (9CI) Verwandte Literatur
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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